Ethylamine hydrobromide

Catalog No.
S582475
CAS No.
593-55-5
M.F
C2H8BrN
M. Wt
126 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydrobromide

CAS Number

593-55-5

Product Name

Ethylamine hydrobromide

IUPAC Name

ethanamine;hydrobromide

Molecular Formula

C2H8BrN

Molecular Weight

126 g/mol

InChI

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H

InChI Key

PNZDZRMOBIIQTC-UHFFFAOYSA-N

SMILES

CCN.Br

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CCN.Br

Materials Science:

  • Perovskite Solar Cells (PSCs): Ethylamine hydrobromide functions as an organic-inorganic hybrid material in PSC research. It contributes to the development of these solar cells by:
    • Improving film formation: The compound aids in creating uniform and stable thin films, crucial for efficient PSCs [].
    • Enhancing optoelectronic properties: Studies suggest ethylamine hydrobromide can influence light absorption and charge transport within the PSCs, potentially leading to better performance [].

Chemical Research:

  • Organic synthesis: Ethylamine hydrobromide serves as a precursor for synthesizing various organic compounds. Its role involves:
    • Introducing the ethyl amine group: This functional group is valuable in the creation of diverse molecules with specific properties, useful for various applications in research and development [].

Ethylamine hydrobromide is an organic compound with the chemical formula C₂H₈BrN. It exists as a white crystalline solid and is the hydrobromide salt of ethylamine, a primary amine. Ethylamine itself is characterized by a strong ammonia-like odor and is miscible with most solvents. The compound is formed through the reaction of ethylamine with hydrobromic acid, resulting in a stable salt that exhibits distinct properties compared to its parent amine .

Ethylamine hydrobromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be harmful if swallowed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation when working with ethylamine hydrobromide.
  • Wash hands thoroughly after handling the compound.
  • Store the compound in a cool, dry place away from incompatible materials.
Rather than direct biological interactions. Its ability to release ethylamine upon treatment with bases allows it to participate in further chemical transformations, making it valuable in synthetic organic chemistry. Furthermore, its role as a salt influences its solubility and reactivity compared to free amines .

Ethylamine hydrobromide is synthesized through the neutralization of ethylamine with hydrobromic acid. The reaction can be summarized as follows:

C2H7N+HBrC2H8BrN\text{C}_2\text{H}_7\text{N}+\text{HBr}\rightarrow \text{C}_2\text{H}_8\text{BrN}

This synthesis results in the formation of ethylamine hydrobromide as a crystalline solid. Other methods for producing ethylamines, such as reductive amination or nucleophilic substitution involving haloalkanes, may indirectly contribute to the availability of ethylamine for this reaction .

Ethylamine hydrobromide finds applications primarily in organic synthesis and pharmaceutical chemistry. It serves as a precursor in the synthesis of various compounds, including:

  • Pharmaceuticals: Used in the production of certain drugs.
  • Herbicides: Acts as an intermediate in the manufacture of herbicides like atrazine.
  • Rubber Products: Utilized in formulations for rubber production .

Ethylamine hydrobromide shares similarities with other amine salts but exhibits unique properties due to its specific structure and reactivity. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Ammonium bromideNH₄BrSimple ammonium salt; used in various applications
Methylamine hydrochlorideCH₃NH₃ClMethyl derivative; more volatile than ethylamine
Propylamine hydrobromideC₃H₉BrNLonger carbon chain; different solubility properties

Uniqueness: Ethylamine hydrobromide is notable for its balance between reactivity and stability compared to other amine salts. Its ability to act as a precursor for complex organic molecules while maintaining solubility makes it particularly useful in synthetic pathways .

UNII

10430J81ZZ

Related CAS

75-04-7 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

593-55-5

Wikipedia

Ethylamine hydrobromide

General Manufacturing Information

Ethanamine, hydrobromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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